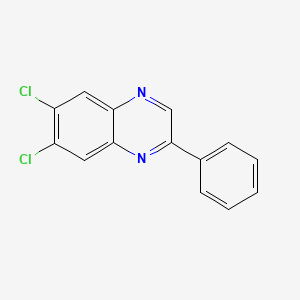

6,7-dichloro-2-phenylquinoxaline

Description

Contextual Overview of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. Their structural diversity and the unique properties imparted by the nitrogen heteroatom make them privileged scaffolds in various scientific fields. In medicinal chemistry, for example, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core. This is attributed to their ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for biological activity.

Significance of the Quinoxaline (B1680401) Core Structure in Chemical Research

The quinoxaline scaffold, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent member of the nitrogen-containing heterocycle family. This aromatic system is of considerable interest due to its diverse pharmacological applications. The presence of the two nitrogen atoms in the pyrazine ring influences the electronic distribution of the molecule, making it a versatile building block for the synthesis of complex chemical architectures. Quinoxaline derivatives have been explored for a wide array of biological activities.

Specific Focus on Substituted Quinoxalines: The Case of 6,7-Dichloro-2-Phenylquinoxaline

Substituted quinoxalines, where various functional groups are attached to the core structure, allow for the fine-tuning of their physicochemical and biological properties. The introduction of halogen atoms, such as chlorine, and aryl groups, such as phenyl, can significantly impact the molecule's reactivity, stability, and biological profile.

Historical Perspectives on Quinoxaline Synthesis and Reactivity (Relevant to Dichlorophenylquinoxaline)

The synthesis of quinoxalines has a long history, with the most common and historically significant method being the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. sapub.org Over the years, numerous modifications and improvements to this method have been developed, including the use of various catalysts to improve yields and reaction conditions. nih.gov For the synthesis of dihalogenated quinoxalines, the corresponding dihalogenated o-phenylenediamine (B120857) is the key starting material. The reactivity of the quinoxaline ring is influenced by its aromatic nature and the presence of the two nitrogen atoms, which can be protonated or alkylated. Electrophilic substitution reactions, such as nitration, typically occur on the benzene ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUPJQZWLWDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 6,7 Dichloro 2 Phenylquinoxaline

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The electron-withdrawing nature of the pyrazine (B50134) ring within the quinoxaline system, further intensified by the two chlorine atoms, renders the C-6 and C-7 positions susceptible to nucleophilic aromatic substitution (SNAr).

Substitution at Halogenated Positions (C-6 and C-7)

The chlorine atoms at the C-6 and C-7 positions of 6,7-dichloro-2-phenylquinoxaline serve as excellent leaving groups in nucleophilic aromatic substitution reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the quinoxaline ring. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro substituents, leading to the formation of a diverse array of 6,7-disubstituted-2-phenylquinoxaline derivatives.

For instance, the reaction of dichlorinated quinoxalines with amines is a common strategy for the synthesis of amino-substituted quinoxalines. mdpi.com Similarly, reactions with alkoxides or phenoxides can introduce ether linkages at these positions. The reactivity of the chloro groups allows for sequential or simultaneous substitution, depending on the reaction conditions and the nature of the nucleophile.

Influence of Electronic Effects on Regioselectivity

The regioselectivity of nucleophilic substitution on disubstituted quinoxalines is governed by the electronic properties of the existing substituents. In the case of this compound, the two chlorine atoms are electronically similar, and as such, reactions with a single equivalent of a nucleophile may lead to a mixture of 6- and 7-substituted products.

However, the electronic nature of substituents on the quinoxaline ring can significantly influence the site of nucleophilic attack. Electron-withdrawing groups generally activate the ring towards nucleophilic substitution, while electron-donating groups have a deactivating effect. The position of these groups relative to the leaving group is crucial. For a typical SNAr mechanism, the negative charge of the Meisenheimer intermediate is stabilized by resonance, particularly when electron-withdrawing groups are located at positions ortho and para to the site of substitution. researchgate.net

In unsymmetrically substituted quinoxalines, the interplay of inductive and mesomeric effects of different substituents directs the incoming nucleophile to a specific position. stackexchange.com For example, in a scenario with both an electron-donating and an electron-withdrawing group on the benzene (B151609) part of the quinoxaline, the nucleophile would preferentially attack the position activated by the electron-withdrawing group. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the regioselectivity of these reactions by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group attached at the C-2 position of the quinoxaline ring can undergo electrophilic aromatic substitution (EAS) reactions. quora.com However, the quinoxaline nucleus itself is electron-deficient and acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. This deactivation means that harsher reaction conditions are generally required compared to the electrophilic substitution of benzene itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The directing effect of the quinoxaline substituent on the phenyl ring needs to be considered. As an electron-withdrawing group, it will direct incoming electrophiles primarily to the meta-position of the phenyl ring. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.com The rate-determining step is the initial attack of the electrophile on the aromatic ring. lumenlearning.com

Oxidation and Reduction Reactions of the Quinoxaline Nucleus

The nitrogen atoms in the pyrazine ring of the quinoxaline nucleus can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting quinoxaline N-oxides can exhibit altered chemical reactivity and biological activity.

Conversely, the quinoxaline ring system can undergo reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the reduction of the pyrazine ring, yielding dihydro- or tetrahydroquinoxaline derivatives. The specific product obtained depends on the reducing agent used and the reaction conditions. Photoinduced processes can also lead to the generation of radical anions of quinoxaline derivatives. nih.gov

Derivatization Strategies and Functional Group Interconversions on the Phenyl and Dichloro Substituents

The chloro substituents at the C-6 and C-7 positions are versatile handles for a variety of derivatization strategies beyond simple nucleophilic substitution. For example, they can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties.

The phenyl group at the C-2 position can also be functionalized. If a substituent is introduced onto the phenyl ring via electrophilic aromatic substitution (as discussed in section 3.2), this substituent can then be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups.

Mechanistic Investigations of Key Reactions

The mechanism of nucleophilic aromatic substitution on activated haloarenes, including this compound, is predominantly the SNAr mechanism, which proceeds through a two-step addition-elimination sequence involving a Meisenheimer intermediate. nih.gov However, computational studies have suggested that in some cases, particularly with less-activated substrates or different leaving groups, a concerted SNAr mechanism may be operative. nih.gov In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.

Advanced Spectroscopic and Structural Elucidation of 6,7 Dichloro 2 Phenylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 6,7-dichloro-2-phenylquinoxaline, typically recorded in a deuterated solvent like DMSO-d6, reveals distinct signals corresponding to the protons of the quinoxaline (B1680401) core and the phenyl substituent. rsc.org

The aromatic region of the spectrum is of particular interest. The protons on the dichlorinated benzene (B151609) ring of the quinoxaline system are expected to appear as singlets or complex multiplets, influenced by the symmetrical substitution pattern. The protons of the phenyl ring at the 2-position typically exhibit a more complex pattern of multiplets due to spin-spin coupling between adjacent protons. rsc.org The exact chemical shifts are influenced by the electronic effects of the chloro substituents and the nitrogen atoms in the quinoxaline ring system. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Quinoxaline-H | ~8.0 - 8.2 | m |

| Phenyl-H | ~7.4 - 7.8 | m |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration. The data presented is a general representation based on typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals corresponding to each unique carbon atom in the structure.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and electronic environment. youtube.com Carbons directly bonded to the electronegative chlorine and nitrogen atoms are significantly deshielded and appear at higher chemical shifts (downfield). The quaternary carbons, those without any attached protons, typically show signals of lower intensity. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbons (C-2, C-6, C-7, C-4a, C-8a, C-1') | ~130 - 160 |

| Phenyl Carbons (CH) | ~128 - 131 |

| Quinoxaline Carbons (CH) | ~129 - 135 |

Note: This table provides predicted ranges. Actual experimental values can be found in supporting information of scientific publications. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ua.es

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is invaluable for tracing the connectivity of protons within the phenyl ring and the quinoxaline core.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound, HRMS analysis would yield a highly accurate mass-to-charge ratio (m/z) for the molecular ion. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak, and the M+4 peak also being observable. This precise mass measurement provides definitive confirmation of the elemental composition. rsc.org

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 277.0137 |

Note: The calculated exact mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorptions include:

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the quinoxaline and phenyl rings, which are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibrations , which would be observed in the fingerprint region, generally below 800 cm⁻¹.

The specific pattern of these absorptions provides a unique fingerprint for the compound. rsc.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is Single Crystal X-ray Diffraction. nih.gov This technique requires growing a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. mdpi.com

Analysis of this diffraction pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. mdpi.com This data confirms the planar nature of the quinoxaline ring system and the relative orientation of the phenyl substituent. It provides unequivocal proof of the molecular structure of this compound in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable in the synthesis and analysis of this compound, serving the dual purpose of assessing the purity of the synthesized compound and isolating it from reaction mixtures and byproducts. The selection of an appropriate chromatographic technique and the optimization of its parameters are critical for achieving high purity and yield. The most commonly employed techniques for this compound include thin-layer chromatography (TLC) for rapid analysis and reaction monitoring, and column chromatography for preparative-scale purification.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a fundamental technique utilized for the qualitative monitoring of reaction progress and for the preliminary determination of appropriate solvent systems for column chromatography. In the context of the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. acs.orgnih.gov Visualization of the TLC plates is typically achieved under UV light at a wavelength of 254 nm, where the quinoxaline derivative, containing a chromophoric system, becomes visible. acs.org For the separation of this compound, a common stationary phase is silica (B1680970) gel 60 F254 coated on aluminum sheets. acs.org The mobile phase, or eluent, is a critical factor in achieving good separation. A mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently used. The polarity of the mobile phase is adjusted by varying the ratio of these solvents to achieve optimal separation of the target compound from impurities.

Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. acs.orgnih.govrsc.orgrsc.org This technique employs a stationary phase, typically silica gel, packed into a glass column. The crude reaction mixture containing this compound is loaded onto the top of the column and eluted with a suitable solvent system.

The selection of the eluent is guided by preliminary TLC analysis. A solvent system that provides a good separation of the desired product from impurities on the TLC plate is adapted for column chromatography. For this compound, various ratios of ethyl acetate in petroleum ether or hexane have been successfully employed. The crude product is often adsorbed onto a small amount of silica gel before being loaded onto the column to ensure a uniform application. nih.govrsc.org The fractions are collected as the eluent passes through the column, and those containing the pure product, as determined by TLC analysis, are combined and concentrated to yield the purified this compound.

The following table summarizes the reported conditions for the purification of this compound using column chromatography:

Table 1: Reported Column Chromatography Conditions for the Purification of this compound

| Stationary Phase | Mobile Phase (Eluent) | Reference |

| Silica gel (100–200 mesh) | 10% Ethyl acetate in petroleum ether | acs.org |

| Silica gel | 3% Ethyl acetate in petroleum ether | nih.gov |

| Silica gel | 2% - 5% Ethyl acetate in hexane | rsc.org |

| Silica gel (230-400 mesh) | Hexane-Ethyl acetate (98:2) | rsc.org |

These chromatographic techniques are essential for obtaining this compound in high purity, which is a prerequisite for its accurate structural elucidation and further investigation of its chemical and physical properties.

Theoretical and Computational Chemistry of Phenylquinoxaline Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in optimizing the geometry of molecules to their lowest energy state, providing a realistic representation of their three-dimensional structure. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine key parameters. scholarsresearchlibrary.compcbiochemres.com

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 6,7-difluoro-2,3-diphenylquinoxaline, DFT calculations have been used to analyze the structural changes upon adsorption on a metal surface, highlighting the adaptability of the quinoxaline core. pcbiochemres.com The optimized geometry is crucial for accurately predicting other molecular properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgmnstate.edu The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. rasayanjournal.co.in

For quinoxaline derivatives, the HOMO and LUMO energy levels are of significant interest. For example, in a study of similar quinoxaline-based dyes, the HOMO and LUMO energy levels were calculated to be in the range of -4.90 to -5.13 eV and -2.72 to -3.04 eV, respectively. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Table 1: Frontier Molecular Orbital Energies of Related Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline Derivative 6 | -5.60 | -3.04 | 2.56 |

| Quinoxaline Derivative 7 | -5.83 | -3.16 | 2.67 |

| QX-D1 | -5.07 | -2.86 | 2.21 |

| QX-D2 | -4.90 | -2.72 | 2.18 |

| QX-D3 | -5.13 | -3.04 | 2.09 |

Note: The data in this table is derived from studies on similar quinoxaline derivatives and is presented for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecule's surface. Different colors on the MEP map represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like nitrogen and oxygen. researchgate.netyoutube.com

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com

Green regions represent areas of neutral potential. researchgate.net

For quinoxaline derivatives, MEP analysis reveals that the nitrogen atoms of the quinoxaline ring are typically the most electron-rich sites, making them primary targets for electrophiles. researchgate.net The phenyl ring and other substituents can also influence the charge distribution and reactivity.

Computational Spectroscopy (e.g., NMR, UV-Vis)

Computational methods can also predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. georgiasouthern.edu

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the absorption maxima (λ_max) and the corresponding electronic transitions. For quinoxaline derivatives, the absorption bands are often attributed to π→π* and n→π* transitions within the aromatic system. Theoretical calculations for a related quinoxaline compound showed absorption maxima between 362 nm and 370 nm. researchgate.net

Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical NMR spectra that can be compared with experimental results for structural elucidation.

Quantum Chemical Descriptors for Understanding Reactivity and Stability

Several quantum chemical descriptors, derived from DFT calculations, provide a quantitative understanding of a molecule's reactivity and stability. scholarsresearchlibrary.comrasayanjournal.co.in These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO). A low ionization potential indicates high reactivity. scholarsresearchlibrary.com

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -E_LUMO). rasayanjournal.co.in

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η). scholarsresearchlibrary.com

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, in studies of quinoxaline derivatives as corrosion inhibitors, these descriptors help to explain their effectiveness in protecting metal surfaces. scholarsresearchlibrary.com

Applications in Advanced Materials Science and Coordination Chemistry

Role as Building Blocks in the Synthesis of Complex Organic Architectures

The rigid, planar structure of the quinoxaline (B1680401) core, combined with the presence of reactive sites, makes 6,7-dichloro-2-phenylquinoxaline an excellent building block for constructing larger, more complex organic molecules. The chlorine atoms at the 6 and 7 positions are particularly important as they can be substituted through various cross-coupling reactions, allowing for the extension of the π-conjugated system. This capability is crucial for creating materials with tailored electronic and photophysical properties.

The synthesis of complex organic architectures often involves the condensation of a diamine with a 1,2-dicarbonyl compound. In this context, derivatives of this compound can be prepared and subsequently used in polymerization reactions or as core structures for dendrimers and other supramolecular assemblies. The phenyl substituent at the 2-position can also be functionalized to further control the three-dimensional structure and properties of the resulting macromolecules.

Integration into Organic Semiconductors and Optoelectronic Materials

Quinoxaline derivatives are recognized for their electron-deficient nature, which makes them suitable for use as n-type materials in organic electronic devices. beilstein-journals.org The incorporation of this compound into organic semiconductors and optoelectronic materials leverages its specific electronic characteristics.

Electronic Properties and Charge Transport Characteristics

The electronic properties of materials based on this compound are significantly influenced by the electron-withdrawing nature of the two chlorine atoms. These atoms lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the LUMO level facilitates electron injection and transport, a desirable characteristic for n-type organic semiconductors. beilstein-journals.org

Below is a table summarizing the key electronic properties of a representative quinoxaline-based organic semiconductor.

| Property | Value |

| Electron Affinity | ~3.0 - 3.5 eV |

| Ionization Potential | ~5.5 - 6.0 eV |

| Electron Mobility (µe) | 10⁻⁵ to 10⁻³ cm²/Vs |

| Hole Mobility (µh) | 10⁻⁶ to 10⁻⁴ cm²/Vs |

Note: These are typical ranges for quinoxaline-based materials and the specific values for this compound derivatives may vary.

Conjugated Polymer Synthesis Utilizing Dichloroquinoxaline Monomers

Donor-acceptor (D-A) conjugated polymers are a significant class of materials in organic electronics, and this compound can serve as an effective acceptor (A) monomer. nih.gov The electron-deficient quinoxaline unit can be polymerized with various electron-rich donor units, such as thiophene, fluorene, or carbazole (B46965) derivatives, through reactions like Stille or Suzuki coupling. researchgate.netmdpi.com

The resulting D-A copolymers often exhibit narrow bandgaps, which is advantageous for applications in organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. mdpi.com The properties of the final polymer, including its absorption spectrum, energy levels, and charge transport characteristics, can be finely tuned by selecting different donor co-monomers. researchgate.net The presence of the dichloro substituents on the quinoxaline monomer provides reactive handles for polymerization and further influences the electronic properties of the resulting polymer. researchgate.net

Applications as Ligands in Coordination Chemistry

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core possess lone pairs of electrons, making this compound and its derivatives effective N-donor ligands in coordination chemistry. youtube.commdpi.com These ligands can coordinate to a variety of metal ions to form stable metal complexes. libretexts.org

Formation of Metal Complexes with Transition Metals

This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. It can form complexes with a range of transition metals, including but not limited to ruthenium(II), cobalt(II), nickel(II), copper(II), and zinc(II). isca.inresearchgate.net The properties of the resulting metal complexes, such as their geometry, electronic structure, and reactivity, are influenced by the nature of the metal ion and the steric and electronic effects of the ligand. sci-hub.senih.gov

The synthesis of these complexes typically involves the reaction of a metal salt with the quinoxaline ligand in a suitable solvent. The resulting complexes have been investigated for various applications, including catalysis, sensing, and as potential anticancer agents. sci-hub.se

Ligand Design Principles (e.g., N-donor characteristics)

The design of ligands based on this compound for specific applications in coordination chemistry relies on understanding its N-donor characteristics. youtube.com The electron-withdrawing chlorine atoms on the benzene (B151609) ring of the quinoxaline moiety reduce the electron density on the nitrogen atoms. This, in turn, affects their basicity and coordination ability.

Compared to unsubstituted 2-phenylquinoxaline, this compound is a weaker N-donor ligand. This property can be strategically used to modulate the electronic properties of the resulting metal complexes. For instance, in the design of catalysts, a less electron-donating ligand can lead to a more electrophilic metal center, potentially enhancing its catalytic activity. The phenyl group at the 2-position also introduces steric bulk, which can influence the coordination geometry and the accessibility of the metal center. hud.ac.uk These design principles allow for the rational development of metal complexes with tailored properties for specific functions. mdpi.com

Spectroscopic and Electrochemical Properties of Complexes

A thorough search of scientific databases reveals a significant gap in the understanding of the coordination chemistry of this compound. There is no specific experimental data available for the spectroscopic (such as UV-Vis, IR, NMR) or electrochemical (such as cyclic voltammetry) properties of its metal complexes.

Theoretical studies on analogous compounds, such as the difluoro-derivative 6,7-difluoro-2,3-diphenylquinoxaline, have been conducted to evaluate properties like electron-donating and -accepting capabilities for applications in corrosion inhibition. pcbiochemres.com However, direct experimental data for the dichloro-analogue and its complexes, which would be essential for applications in advanced materials and coordination chemistry, has not been found. The electronic environment created by the chloro-substituents at the 6 and 7 positions, combined with the phenyl group at the 2 position, is expected to influence the photophysical and redox properties of any resulting metal complexes, but these effects remain to be experimentally determined.

Future Research Directions and Unexplored Avenues in 6,7 Dichloro 2 Phenylquinoxaline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoxaline (B1680401) derivatives often involves methods that are not environmentally friendly. Future research will likely prioritize the development of green and sustainable synthetic routes to 6,7-dichloro-2-phenylquinoxaline and its derivatives. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.gov Researchers are increasingly focusing on cost-effective and environmentally benign methods for synthesizing quinoxaline compounds. nih.gov

Investigation of Unconventional Reactivity Patterns

Exploring the untapped reactivity of this compound is a key area for future investigation. The presence of the dichloro-substituents on the benzene (B151609) ring and the phenyl group at the 2-position of the quinoxaline core offers unique opportunities for novel chemical transformations. For example, the chlorine atoms can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Future studies could focus on exploiting the reactivity of the C-H bonds in the phenyl and quinoxaline rings through direct C-H activation/functionalization reactions. This would provide a more atom-economical approach to synthesizing complex derivatives. Furthermore, investigating the photochemical and electrochemical reactivity of this compound could unveil new reaction pathways and lead to the discovery of novel molecular architectures.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the structure-property relationships of molecules. In the context of this compound, advanced computational modeling can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can help in understanding the electronic properties of the molecule and predicting the most likely sites for electrophilic and nucleophilic attack.

Simulate Spectroscopic Properties: Computational methods can be used to simulate NMR, IR, and UV-Vis spectra, aiding in the characterization of newly synthesized derivatives.

Design Molecules with Desired Properties: By modeling the interaction of this compound derivatives with biological targets or materials, researchers can rationally design new compounds with enhanced activity or specific material characteristics.

A study on novel phenylahistin (B1241939) derivatives utilized computational modeling to analyze the co-crystal structure of a compound with tubulin, guiding the design and modification of the C-ring for improved anti-cancer activity. mdpi.com Similar approaches can be applied to this compound to explore its potential in various applications.

Exploration of New Material Applications Beyond Current Scope

The unique electronic and photophysical properties of quinoxaline derivatives make them attractive candidates for various material applications. While research has explored their use in areas like organic light-emitting diodes (OLEDs), future investigations could expand the scope to other domains.

A recent study demonstrated a novel functionalization approach for quinoxaline to develop orange/red thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org This highlights the potential of tuning the electronic properties of the quinoxaline core for specific applications. Future research could explore the use of this compound derivatives in:

Organic Photovoltaics (OPVs): As electron-acceptor or -donor materials.

Sensors: For the detection of specific analytes.

Non-linear Optical (NLO) Materials: For applications in photonics and telecommunications.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Chemical Characteristics

The synthesis of highly functionalized derivatives of this compound with precisely tailored chemical characteristics is a major frontier. nih.gov This involves the strategic introduction of various functional groups onto the quinoxaline core and the phenyl ring to modulate the molecule's electronic, steric, and photophysical properties.

For instance, a mild and facile method for preparing highly functionalized pyrrolo[1,2-a]quinoxalines using visible-light-induced decarboxylative radical coupling has been developed, showcasing excellent functional group compatibility. nih.gov This approach could be adapted to create a diverse library of this compound derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.